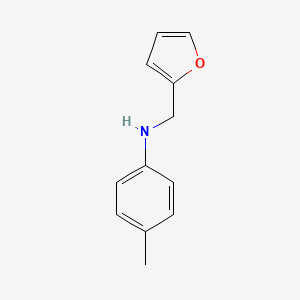

N-Furfuryl-p-toluidine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOFWPBMQRCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339629 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-27-3 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Furfuryl-p-toluidine: Chemical Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a representative synthetic protocol for N-Furfuryl-p-toluidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound, systematically named N-(furan-2-ylmethyl)-4-methylaniline, is an aromatic secondary amine. Its molecular structure incorporates a furan ring linked via a methylene bridge to the nitrogen atom of p-toluidine.

The canonical SMILES representation of the molecule is CC1=CC=C(C=C1)NCC2=CC=CO2[1].

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and data for its key precursor, p-toluidine, provides valuable insights. All quantitative data is summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1] |

| Synonyms | N-(p-Tolyl)furfurylamine | [1] |

| CAS Number | 3139-27-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Exact Mass | 187.099714038 Da | [1] |

| XLogP3-AA (Computed) | 2.9 | [1] |

| Topological Polar Surface Area | 25.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 2: Experimental Properties of p-Toluidine (Precursor)

| Property | Value | Reference |

| CAS Number | 106-49-0 | [2] |

| Molecular Formula | C₇H₉N | [2] |

| Molecular Weight | 107.15 g/mol | [2] |

| Melting Point | 44 °C (111 °F) | [2] |

| Boiling Point | 200 °C (392 °F) | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Density | 1.046 g/cm³ | [2] |

Synthesis and Analysis: Experimental Protocols

A prevalent and efficient method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural. The following protocol is a representative methodology based on established chemical principles for this reaction class[3][4][5].

Synthesis Protocol: Reductive Amination

Objective: To synthesize this compound from furfural and p-toluidine via a two-step, one-pot reductive amination.

Materials:

-

Furfural (99%)

-

p-Toluidine (99%)

-

Methanol (Anhydrous)

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Magnesium Sulfate (Anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve p-toluidine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add furfural (1 equivalent) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred for 2-4 hours at room temperature to facilitate the formation of the intermediate imine (Schiff base). Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction to the Amine:

-

Once imine formation is complete, cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for the analysis of aromatic amines.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound should be consistent.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 187, corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns should be analyzed to confirm the structure.

-

Workflow and Pathway Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via reductive amination.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or associated signaling pathways of this compound. However, the furan moiety is present in numerous biologically active compounds, exhibiting a wide range of effects including anti-inflammatory and antimicrobial properties[6]. The p-toluidine component is a known metabolite and its toxicological profile has been studied[7]. Further research is required to elucidate the specific biological role, if any, of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times[8][9]. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, p-toluidine, is classified as toxic and may cause skin sensitization[10].

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Toluidine | 106-49-0 [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

N-Furfuryl-p-toluidine (CAS: 3139-27-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Furfuryl-p-toluidine, a heterocyclic amine with potential applications in various fields of chemical and pharmaceutical research. This document covers its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds, including a potential signaling pathway involvement.

Core Physicochemical and Structural Data

This compound, with the IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, is a secondary amine characterized by the fusion of a furan ring and a p-toluidine moiety.[1] Its fundamental properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 3139-27-3 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline |

| SMILES | Cc1ccc(cc1)NCc2occc2 |

| InChI | InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 |

| Physicochemical Property | Value |

| Boiling Point | 292.7 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |

Synthesis Protocol: Reductive Amination

The synthesis of this compound is most effectively achieved through a reductive amination reaction between furfural and p-toluidine. This two-step, one-pot synthesis involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Imine Formation:

-

To a solution of furfural (1.0 eq) in methanol, add p-toluidine (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

-

Potential Biological Activities and Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule, namely the furan ring and the N-aryl amine, are found in numerous biologically active compounds. This suggests that this compound may exhibit a range of pharmacological activities.

Antioxidant and Anti-inflammatory Potential

Furan derivatives have been reported to possess antioxidant and anti-inflammatory properties.[2] The furan nucleus can act as a scavenger of reactive oxygen species (ROS), which are implicated in the pathogenesis of various inflammatory diseases. The proposed mechanism often involves the donation of an electron from the furan ring to neutralize free radicals.

Antimicrobial Activity

The N-aryl amine and furan moieties are common features in various antimicrobial agents. Compounds containing these scaffolds have shown activity against a range of bacterial and fungal strains. The lipophilic nature of this compound may facilitate its passage through microbial cell membranes.

Cytotoxic and Anticancer Potential

Several N-aryl amine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

Potential Involvement in the Nrf2 Signaling Pathway

A study on the structurally related compound, N,N-dimethyl-p-toluidine, and its parent amine, p-toluidine, has demonstrated the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that this compound could also modulate this pathway.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes.

Caption: Potential activation of the Nrf2 signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety data for its precursors, p-toluidine and furfural, it should be considered potentially toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest a range of potential biological activities. While further research is needed to fully elucidate its pharmacological profile, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and development. The possible modulation of the Nrf2 pathway presents an interesting avenue for future investigation into its mechanism of action.

References

An In-depth Technical Guide to the Synthesis of N-Furfuryl-p-toluidine from p-Toluidine and Furfural

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-furfuryl-p-toluidine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the reductive amination of furfural with p-toluidine, a robust and widely utilized method for C-N bond formation. This document details the experimental protocol, reaction mechanism, and expected analytical data for the successful synthesis and characterization of the target compound.

Introduction

Reductive amination is a cornerstone of organic synthesis, enabling the conversion of carbonyl compounds and amines into more complex amine derivatives. This process typically involves two sequential steps within a single reaction vessel: the formation of an imine intermediate from the condensation of an aldehyde or ketone with a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. This one-pot approach is highly efficient and atom-economical.

This guide focuses on the synthesis of this compound (IUPAC Name: N-((furan-2-yl)methyl)-4-methylaniline; CAS: 3139-27-3), a molecule incorporating both a furan and a substituted aniline moiety. Such structures are of interest in drug discovery due to the diverse biological activities associated with both heterocyclic and aromatic amine scaffolds.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the reductive amination of aldehydes with primary amines using sodium borohydride.[1]

Materials and Equipment

-

p-Toluidine (C₇H₉N, MW: 107.15 g/mol )

-

Furfural (C₅H₄O₂, MW: 96.08 g/mol )

-

Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

-

Methanol (CH₃OH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure

-

Imine Formation:

-

In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in methanol.

-

To this solution, add furfural (1.0 eq.) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate, N-furfurylidene-4-methylaniline. The progress of the imine formation can be monitored by TLC.

-

-

Reduction of the Imine:

-

After the formation of the imine is complete, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq.) in small portions to the cooled solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC analysis.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis. Note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Reference/Note |

| Reactants | ||

| p-Toluidine | 1.0 eq. | |

| Furfural | 1.0 eq. | |

| Reagents | ||

| Sodium Borohydride | 1.5 - 2.0 eq. | Reducing agent |

| Solvent | Methanol | |

| Reaction Time | ||

| Imine Formation | 1 - 2 hours | Monitored by TLC |

| Reduction | 2 - 4 hours | Monitored by TLC |

| Temperature | ||

| Imine Formation | Room Temperature | |

| Reduction | 0 °C to Room Temperature | |

| Expected Yield | 70 - 90% | Based on analogous reactions |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds through a two-stage mechanism:

-

Imine Formation: This is an acid-catalyzed (often self-catalyzed by the amine or trace acidic impurities) nucleophilic addition-elimination reaction. The nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the imine intermediate.

-

Imine Reduction: The imine is then reduced to the secondary amine by sodium borohydride. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. Subsequent protonation of the resulting anion by the solvent (methanol) or during the aqueous workup yields the final product, this compound.

Figure 2: Reaction mechanism for the reductive amination of furfural with p-toluidine.

Characterization Data

The following table provides expected spectroscopic data for the characterization of this compound. The values are estimated based on data for analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.2 (s, 3H, Ar-CH₃) ~4.3 (s, 2H, N-CH₂) ~6.2-6.4 (m, 2H, Furan-H) ~6.6-7.1 (m, 4H, Ar-H) ~7.4 (m, 1H, Furan-H) |

| ¹³C NMR | δ (ppm): ~20 (Ar-CH₃) ~48 (N-CH₂) ~107, 110 (Furan C-H) ~113, 129 (Ar C-H) ~128, 145 (Ar-C) ~142, 153 (Furan-C) |

| IR (Infrared) | ν (cm⁻¹): ~3400 (N-H stretch) ~3100 (C-H stretch, aromatic/furan) ~2900 (C-H stretch, alkyl) ~1600, 1500 (C=C stretch, aromatic) ~1250 (C-N stretch) |

| MS (Mass Spec) | m/z: [M]⁺ expected at 187.24 |

Table 2: Expected Spectroscopic Data for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via reductive amination of furfural and p-toluidine is a straightforward and efficient method for obtaining this valuable secondary amine. The one-pot, two-step procedure is well-suited for laboratory-scale synthesis. This guide provides a detailed experimental protocol, a summary of the quantitative data, an overview of the reaction mechanism, and the expected analytical data to aid researchers in the successful synthesis and characterization of this compound for applications in drug development and materials science.

References

Spectroscopic Profile of N-Furfuryl-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Furfuryl-p-toluidine (IUPAC Name: N-(furan-2-ylmethyl)-4-methylaniline; CAS No: 3139-27-3). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Furanyl CH (positions 3, 4) |

| ~7.0-7.1 | d | 2H | Toluidinyl Ar-H (ortho to -NH) |

| ~6.6-6.7 | d | 2H | Toluidinyl Ar-H (meta to -NH) |

| ~6.3 | m | 1H | Furanyl CH (position 5) |

| ~4.3 | s | 2H | -N-CH₂ - |

| ~3.8 | br s | 1H | -NH - |

| ~2.2-2.3 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13) NMR Data [1]

While a detailed experimental spectrum with peak assignments is not publicly available, the existence of a ¹³C NMR spectrum is documented in the PubChem database.[1] Based on the structure and data for analogous compounds, the predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~152-154 | Furanyl C -O |

| ~145-147 | Toluidinyl C -NH |

| ~142-144 | Furanyl C -CH₂ |

| ~129-131 | Toluidinyl Ar-C H (meta to -NH) |

| ~127-129 | Toluidinyl C -CH₃ |

| ~115-117 | Toluidinyl Ar-C H (ortho to -NH) |

| ~110-112 | Furanyl C H (position 4) |

| ~107-109 | Furanyl C H (position 3) |

| ~45-47 | -N-C H₂- |

| ~20-22 | -C H₃ |

Infrared (IR) Spectroscopy

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-3000 | Medium | C-H stretch (aromatic and furan) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |

| ~1620-1600 | Strong | C=C stretch (aromatic ring) |

| ~1520-1500 | Strong | C=C stretch (furan ring) |

| ~1320-1250 | Strong | C-N stretch (aromatic amine) |

| ~1015 | Strong | C-O-C stretch (furan ring) |

| ~810 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity | Assignment |

| 187 | Moderate | [M]⁺ (Molecular Ion) |

| 186 | Moderate | [M-H]⁺ |

| 106 | High | [C₇H₈N]⁺ (Toluidine fragment) |

| 81 | Very High | [C₅H₅O]⁺ (Furfuryl cation) |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and data integrity.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for carbon nuclei in the molecule (typically 0-160 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.

-

ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also provides separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating ions. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

N-Furfuryl-p-toluidine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Characteristics, Synthesis, and Potential Biological Significance of N-Furfuryl-p-toluidine

Abstract

This compound, a secondary amine incorporating both a furan ring and a p-toluidine moiety, presents an interesting scaffold for chemical and pharmacological research. This technical guide provides a comprehensive overview of its molecular weight, chemical formula, and other pertinent physicochemical properties. While specific experimental data on this compound is limited in publicly available literature, this document outlines a probable synthetic route via reductive amination and discusses its potential biological activities based on the known pharmacology of related furan and toluidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, possesses a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol .[1] A summary of its key chemical identifiers and computed properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H13NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1][2] |

| CAS Number | 3139-27-3 | [1][2] |

| SMILES | CC1=CC=C(C=C1)NCC2=CC=CO2 | [1][2] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 25.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported, a highly probable and established method is the reductive amination of furfural with p-toluidine.[3][4][5] This versatile reaction involves the formation of a Schiff base intermediate from the aldehyde (furfural) and the primary amine (p-toluidine), which is then reduced to the corresponding secondary amine.

Proposed Experimental Protocol for Reductive Amination

The following is a generalized experimental protocol based on similar reductive amination procedures. Optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of this compound.

Materials:

-

Furfural

-

p-Toluidine

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve p-toluidine in the chosen anhydrous solvent. To this solution, add an equimolar amount of furfural. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine intermediate. The reaction mixture is typically stirred at room temperature for a designated period.

-

Reduction: Once the imine formation is complete (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be carefully controlled, often by using an ice bath, especially with reactive reducing agents like sodium borohydride.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, typically by the addition of water or a basic solution. The product is then extracted with an appropriate organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the scientific literature. However, the furan moiety is a well-known scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities.[6][7][8][9] Derivatives of furan have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10]

The toluidine portion of the molecule also contributes to its chemical properties and potential biological interactions. For instance, some toluidine derivatives are utilized as accelerators in polymerization processes.[11][12]

Given the presence of the furan ring, it is plausible that this compound could interact with various biological targets. For example, furan-containing compounds have been investigated as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth, proliferation, and survival.[13]

Below is a generalized representation of a signaling pathway that could potentially be modulated by a furan-containing inhibitor. It is important to note that this is a hypothetical illustration and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined molecular structure and properties. While it is commercially available for research purposes, there is a notable absence of in-depth studies on its synthesis, biological activity, and mechanism of action. Based on the known reactivity of its precursors, a straightforward synthesis via reductive amination is proposed. The presence of the furan scaffold suggests that this compound could be a candidate for biological screening, particularly in areas where other furan derivatives have shown promise, such as in the development of enzyme inhibitors or antimicrobial agents.

Future research should focus on the development and optimization of a robust synthetic protocol for this compound. Subsequently, comprehensive in vitro and in vivo studies are warranted to elucidate its pharmacological profile, including its potential targets, efficacy, and toxicity. Such investigations will be crucial in determining if this compound or its derivatives hold therapeutic potential for drug development.

References

- 1. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Furan-2-ylmethyl)-4-methylaniline 95% | CAS: 3139-27-3 | AChemBlock [achemblock.com]

- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. ijabbr.com [ijabbr.com]

- 10. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 11. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 12. N,N-Diethyl-p-toluidine [myskinrecipes.com]

- 13. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(furan-2-ylmethyl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

IUPAC Nomenclature and Compound Identity

The unequivocally confirmed IUPAC name for the compound is N-(furan-2-ylmethyl)-4-methylaniline .[1] This name precisely describes the molecular structure, which consists of a 4-methylaniline (also known as p-toluidine) core where the amine's nitrogen atom is substituted with a furan-2-ylmethyl group.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline[1] |

| CAS Number | 3139-27-3[1] |

| Molecular Formula | C12H13NO[1] |

| Molecular Weight | 187.24 g/mol [1] |

| SMILES | CC1=CC=C(C=C1)NCC2=CC=CO2[1] |

Physicochemical Properties

While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes key computed and available properties. These properties are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Notes |

| Purity | 95% (Commercially available)[1] | Sourced from commercial supplier data. |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred from similar aniline derivatives. |

| Storage | 0-8 °C[1] | Recommended for maintaining stability. |

| XLogP3-AA | 2.5 | A computed value indicating moderate lipophilicity.[2] |

| Hydrogen Bond Donors | 1 | The secondary amine group.[2] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms.[2] |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility.[2] |

| Topological Polar Surface Area | 25.2 Ų | Suggests potential for membrane permeability.[2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of N-(furan-2-ylmethyl)-4-methylaniline are not widely available in peer-reviewed literature. However, a general and plausible synthetic route is via reductive amination. This common and robust method involves the reaction of 4-methylaniline with furfural (furan-2-carbaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Reductive Amination Protocol

This protocol is a generalized procedure based on standard organic chemistry practices for synthesizing similar N-substituted anilines.

Materials:

-

4-methylaniline (p-toluidine)

-

Furfural (furan-2-carbaldehyde)

-

A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)[3]

-

A suitable solvent (e.g., methanol, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)[4]

Procedure:

-

In a round-bottom flask, dissolve 4-methylaniline in the chosen solvent.

-

Add an equimolar amount of furfural to the solution. If using a borohydride that is sensitive to acid, the imine formation may be allowed to proceed for a period before the addition of the reducing agent.

-

If required, add a catalytic amount of acetic acid to facilitate imine formation.

-

Once the imine formation is deemed complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Allow the reaction to stir at room temperature until completion.

-

Upon completion, the reaction is quenched, typically with the addition of water or a saturated sodium bicarbonate solution.[3]

-

The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[3]

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved via column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process can be visualized as follows:

References

Navigating the Solubility of N-Furfuryl-p-toluidine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-Furfuryl-p-toluidine. Intended for researchers, scientists, and professionals in drug development, this document addresses the current landscape of solubility data, provides a qualitative assessment based on chemical principles, and outlines detailed experimental protocols for precise quantitative determination.

Executive Summary

This compound, a molecule of interest in various chemical and pharmaceutical research domains, presents a solubility profile that is crucial for its application and formulation. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, serves as a foundational resource, offering a predicted qualitative solubility profile and robust methodologies for its empirical determination.

Qualitative Solubility Profile

Based on its chemical structure, which features a p-toluidine moiety and a furfuryl group, this compound is anticipated to exhibit the following solubility characteristics:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): Expected to be soluble. The amine group can engage in hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Likely to be soluble due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be moderate to high. The aromatic rings and the overall organic structure contribute to its affinity for nonpolar environments.[1][2] Aromatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[3][4]

-

Water: Expected to have low solubility. While the nitrogen and oxygen atoms can participate in hydrogen bonding, the bulky and hydrophobic aromatic and furan rings are likely to dominate, limiting its miscibility with water.[4]

The furan ring itself is generally soluble in common organic solvents like alcohol, ether, and acetone, and is only slightly soluble in water.[5][6][7] This further supports the predicted solubility profile of this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide | ||||

| Acetonitrile |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution and the subsequent determination of the solute's mass in a known volume of the solvent.[8][9][10][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

After equilibration, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, reweigh the container with the solid residue of this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

Solubility can then be expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

-

After equilibration and settling of the excess solid, carefully withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. quora.com [quora.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Furan - Sciencemadness Wiki [sciencemadness.org]

- 7. Furan | 110-00-9 [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

Furan-Containing Amines: A Technical Guide to Their Emerging Applications in Research and Drug Development

Introduction

Furan-containing amines represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and versatile applications. The unique structural and electronic properties of the furan ring, combined with the nucleophilicity and hydrogen bonding capability of the amine group, contribute to their ability to interact with a wide range of biological targets. This technical guide provides an in-depth overview of the current research applications of furan-containing amines, with a focus on their therapeutic potential. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Therapeutic Potential of Furan-Containing Amines

Furan-containing amines have been investigated for a variety of therapeutic applications, with promising results in several key areas.

A significant area of research has focused on the development of furan-containing amines as novel antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5-(Nitro-2-furyl)-allylidene-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus | 6.25 - 25 | |

| Escherichia coli | 12.5 - 50 | ||

| Pseudomonas aeruginosa | 25 - 100 | ||

| Furan-containing 1,3,4-oxadiazole derivatives | Bacillus subtilis | 10 - 20 | |

| Escherichia coli | 20 - 40 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method for evaluating the antibacterial activity of furan-containing amines is the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The culture is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The furan-containing amine compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Several studies have highlighted the potential of furan-containing amines as anticonvulsant agents, suggesting their utility in the treatment of epilepsy.

Quantitative Data on Anticonvulsant Activity

| Compound | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Furan-containing Schiff bases | Maximal Electroshock (MES) test (mice) | 38.5 - 121.3 | 125.7 - 438.2 | 1.8 - 6.2 | |

| Subcutaneous Pentylenetetrazole (scPTZ) test (mice) | 45.2 - 142.8 | 125.7 - 438.2 | 1.2 - 5.5 |

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

-

Animal Preparation: Adult male mice are used for the experiment. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from seizures at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Furan-containing amines have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µM) | Reference |

| Furan-based chalcones | Cyclooxygenase-2 (COX-2) inhibition | 1.5 - 8.2 | |

| 5-Lipoxygenase (5-LOX) inhibition | 2.1 - 9.8 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme is a key indicator of its anti-inflammatory potential.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the COX-2 enzyme in a reaction buffer. The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Synthesis of Furan-Containing Amines

A common and versatile method for the synthesis of furan-containing amines is through reductive amination of furfural.

Experimental Protocol: Synthesis of Furfurylamine via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve furfural (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add the desired amine (e.g., ammonia, a primary or secondary amine; 1-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄; 1.5 equivalents), portion-wise.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The biological activity of furan-containing amines often involves their interaction with specific cellular signaling pathways.

Caption: Workflow for the discovery and development of furan-containing amines.

Caption: Inhibition of the COX-2 pathway by furan-containing amines.

Furan-containing amines continue to be a rich source of inspiration for the development of new therapeutic agents and functional materials. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for further exploration. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at unlocking the full potential of this important class of compounds. Future research will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and expanding their applications into new and exciting areas of science.

An In-depth Technical Guide to N-Furfuryl-p-toluidine: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Furfuryl-p-toluidine, a derivative of furfurylamine. It details the synthetic methodology, physical and chemical properties, and a thorough spectroscopic analysis to facilitate its identification and use in research and development.

Introduction

This compound, also known as N-(furan-2-ylmethyl)-4-methylaniline, is an aromatic secondary amine incorporating both a furan and a substituted benzene ring. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, drawing from the diverse applications of its parent compounds, p-toluidine and furfural derivatives. p-Toluidine is a key intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. Similarly, furfural and its derivatives are versatile bio-based platform molecules with applications in the production of fuels, solvents, resins, and pharmaceuticals. The combination of these moieties in this compound suggests potential applications as a scaffold in drug discovery, as a building block for novel polymers, or as a specialized chemical intermediate.

Synthesis of this compound

The primary method for the synthesis of this compound is through the reductive amination of furfural with p-toluidine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound via reductive amination using sodium borohydride as the reducing agent.

Materials:

-

Furfural

-

p-Toluidine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in methanol. To this solution, add freshly distilled furfural (1 equivalent) dropwise at room temperature with continuous stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After the formation of the imine is confirmed, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is then added portion-wise to the stirred solution. Caution: The addition of sodium borohydride is exothermic and generates hydrogen gas. Ensure proper ventilation and temperature control.

-

Work-up: Once the reduction is complete (as monitored by TLC), the methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1] |

| CAS Number | 3139-27-3 | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data and Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | d | 1H | H-5 (furan) |

| ~6.95 | d | 2H | Ar-H (ortho to -NH) |

| ~6.85 | d | 2H | Ar-H (ortho to -CH₃) |

| ~6.25 | dd | 1H | H-4 (furan) |

| ~6.15 | d | 1H | H-3 (furan) |

| ~4.20 | s | 2H | -CH₂- (furfuryl) |

| ~3.80 | br s | 1H | -NH- |

| ~2.20 | s | 3H | -CH₃ (tolyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-2 (furan, attached to CH₂) |

| ~145.0 | Ar-C (ipso, attached to N) |

| ~142.0 | C-5 (furan) |

| ~130.0 | Ar-C (ipso, attached to CH₃) |

| ~129.5 | Ar-CH (ortho to CH₃) |

| ~113.0 | Ar-CH (ortho to NH) |

| ~110.0 | C-4 (furan) |

| ~107.0 | C-3 (furan) |

| ~48.0 | -CH₂- (furfuryl) |

| ~20.5 | -CH₃ (tolyl) |

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1510 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~1010 | Strong | Furan ring C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺ |

| 186 | [M-H]⁺ |

| 106 | [C₇H₈N]⁺ (p-toluidine fragment) |

| 81 | [C₅H₅O]⁺ (furfuryl cation) |

Potential Applications

While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Scaffolding: The combination of the furan and substituted aniline moieties could serve as a scaffold for the synthesis of novel bioactive compounds. Furan-containing compounds are known to exhibit a wide range of biological activities.

-

Agrochemicals: Derivatives of p-toluidine and furfural are used in the development of herbicides and fungicides. This compound could be investigated as a precursor or an active ingredient in new agrochemical formulations.

-

Polymer Chemistry: The secondary amine functionality allows for its incorporation into various polymer backbones, potentially leading to materials with unique thermal or electronic properties.

-

Corrosion Inhibition: Furfurylamine and its derivatives are known to be effective corrosion inhibitors. This compound could be evaluated for similar applications.

Conclusion

This compound is a readily accessible derivative of furfurylamine with potential applications in diverse fields of chemical science. This guide provides a detailed protocol for its synthesis via reductive amination and a comprehensive summary of its physicochemical and spectroscopic properties. The data presented herein will be a valuable resource for researchers and professionals working with this and related compounds, facilitating its unambiguous identification and further exploration of its potential applications.

Disclaimer: The experimental protocols and data provided in this document are for informational purposes only. All laboratory work should be conducted in a safe and controlled environment by trained professionals. The author and publisher are not responsible for any damage or injury resulting from the use of this information.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of N-Furfuryl-p-toluidine

A comprehensive review of the thermal properties of N-Furfuryl-p-toluidine, including its stability under elevated temperatures and its decomposition pathways, is currently unavailable in the public domain. Extensive searches for experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound did not yield specific results for this compound.

While information exists for the constituent components of the molecule, namely the p-toluidine and the furfuryl moieties, this guide cannot provide quantitative data, detailed experimental protocols, or specific decomposition pathways for this compound itself without direct experimental evidence. The inherent reactivity and thermal behavior of a molecule are emergent properties of its unique structure and cannot be reliably extrapolated by a simple summation of its parts.

For researchers, scientists, and drug development professionals interested in the thermal characteristics of this compound, it is recommended that experimental studies be conducted to determine its thermal stability profile. The following sections outline the standard methodologies that would be employed for such an investigation.

Theoretical Considerations and Expected Thermal Behavior

Based on the known properties of related compounds, a hypothetical thermal decomposition profile can be postulated. This remains a theoretical exercise and must be confirmed by empirical data.

-

p-Toluidine Moiety: p-Toluidine is known to be a stable aromatic amine. Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides[1][2]. Its decomposition would likely involve the cleavage of the C-N bond and the degradation of the aromatic ring at higher temperatures.

-

Furfuryl Moiety: The furan ring is susceptible to thermal degradation. Studies on furfural and poly(furfuryl alcohol) indicate that decomposition can proceed through various pathways, including decarbonylation (loss of carbon monoxide), ring-opening, and fragmentation into smaller volatile compounds[3][4][5]. The presence of the methylene bridge connecting the furan ring to the nitrogen atom is also a potential site for initial thermal cleavage.

The decomposition of this compound would likely be a multi-step process, with the initial steps potentially involving the cleavage of the benzylic C-N bond or reactions involving the furan ring.

Standard Experimental Protocols for Thermal Analysis

Should experimental data become available, the following methodologies would be central to understanding the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. Key data points such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.

Data Presentation

Once experimental data is obtained, it would be summarized in tables for clear comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | Data not available |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |

| Residual Mass at 600 °C (%) | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

Visualization of Experimental Workflow

A standard workflow for the thermal analysis of a novel compound like this compound is depicted below.

References

N-Furfuryl-p-toluidine: A Technical Health and Safety Guide

Disclaimer: Limited direct toxicological data is available for N-Furfuryl-p-toluidine. Much of the information provided herein is extrapolated from data on the related compound, p-toluidine. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to a comprehensive safety assessment.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C12H13NO.[1] It is essential to understand its physical and chemical characteristics to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [1] |

| Molecular Formula | C12H13NO | [1] |

| CAS Number | 3139-27-3 | [1] |

| Melting Point | 41 - 46 °C | [2][3] |

| Boiling Point | 200 °C | [2][3] |

| Density | 0.973 g/mL at 25 °C | [2][3] |

| Log P (octanol/water) | 1.39 (experimental for p-toluidine) | [2][3] |

| Appearance | White solid with an aromatic odor (for p-toluidine) | [4] |

| Solubility | Very slightly soluble in water (for p-toluidine) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements based on available Safety Data Sheets (SDS) for the closely related p-toluidine.

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity (Oral) | Toxic if swallowed | H301 |

| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 |

| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 |

| Skin Sensitization | May cause an allergic skin reaction | H317 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Carcinogenicity | Suspected of causing cancer | H351 |

| Aquatic Toxicity (Acute) | Very toxic to aquatic life | H400 |

| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects | H411 |

Toxicological Data

| Parameter | Species | Route | Value | Source |

| LD50 (Oral) | Rat | Oral | 336 mg/kg | [9] |

| LD50 (Dermal) | Rabbit | Dermal | 890 mg/kg | [9] |

| LC50 (Inhalation) | Rat | Inhalation | > 640 mg/m³ (1 h) | [9] |

Key Toxicological Findings for p-Toluidine:

-

Primary Target Organs: The primary target organs for p-toluidine toxicity are the blood and liver.[10]

-

Mechanism of Toxicity: A key mechanism of toxicity is the formation of methemoglobin (MHb), which can lead to cyanosis (blue discoloration of the skin, lips, and nails).[5][10]

-

Carcinogenicity: p-Toluidine is suspected of causing cancer.[2][6][7] Studies on the related compound N,N-dimethyl-p-toluidine have shown evidence of carcinogenicity in rats and mice, with the liver being a primary target.[1][11][12]

-

Skin Sensitization: p-Toluidine is a skin sensitizer.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general protocol for an acute oral toxicity study, based on standardized guidelines, is provided below as an example of how such a compound would be evaluated.

Example Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD Test Guideline 425

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females, as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube.

-

The volume administered should not exceed 1 mL/100g of body weight.

-

The starting dose is selected based on available information, often from a limit test of 2000 mg/kg.

-

-

Procedure:

-

A single animal is dosed at the starting dose level.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of outcome).

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

The time of onset, duration, and severity of any toxic signs are recorded.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Potential Signaling Pathways

While no specific signaling pathways have been definitively identified for this compound, studies on the related compound p-toluidine suggest a potential involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway .[5] This pathway is a key regulator of the cellular antioxidant response.

Activation of the Nrf2 pathway can be a protective response to chemical-induced oxidative stress. However, chronic activation has also been implicated in the development of cancer. Given that p-toluidine and related compounds can cause oxidative damage, it is plausible that this compound may also interact with this pathway.[11][13]

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound-induced oxidative stress.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this chemical class, stringent safety protocols are mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9]

-